Phosphoserine

Übersicht

Beschreibung

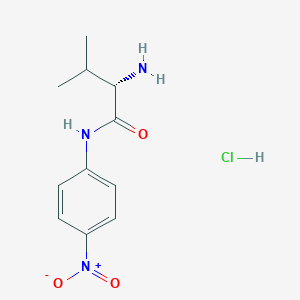

Es wird hauptsächlich für die Nahrungsergänzungstherapie bei Übermüdungszuständen eingesetzt . Dexfosfoserine ist auch ein Agonist der Gruppe III metabotroper Glutamatrezeptoren, die eine Rolle bei der Proliferation neuronaler Stammzellen und der Neurogenese spielen .

Herstellungsmethoden

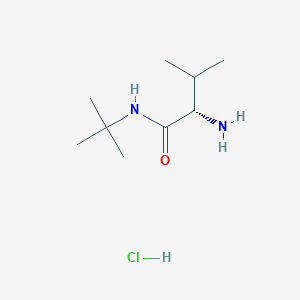

Dexfosfoserine kann durch Veresterung von Serin mit Phosphorsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und wird unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung automatisierter Systeme umfassen, um Konsistenz und Effizienz zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Dexfosfoserine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Sonde zur Untersuchung der molekularen Mechanismen verwendet, die der Neurogenese zugrunde liegen.

Medizin: Es hat ein potenzielles therapeutisches Potenzial bei der Behandlung von Erkrankungen im Zusammenhang mit Übermüdung und neurodegenerativen Erkrankungen.

Wirkmechanismus

Dexfosfoserine übt seine Wirkung aus, indem es als Agonist der Gruppe III metabotroper Glutamatrezeptoren wirkt. Diese Rezeptoren sind an verschiedenen Zellprozessen beteiligt, darunter die Regulation der Proliferation neuronaler Stammzellen und die Neurogenese. Dexfosfoserine verstärkt die neurogene Schicksalsbestimmung und verbessert das neuronale Überleben, indem es diese Pfade moduliert .

Wirkmechanismus

Target of Action

Phosphoserine is an ester of serine and phosphoric acid . It is a component of many proteins as the result of post-translational modifications . The phosphorylation of the alcohol functional group in serine to produce this compound is catalyzed by various types of kinases . This compound is a phospholipid nutrient found in fish, green leafy vegetables, soybeans, and rice, and is essential for the normal functioning of neuronal cell membranes and activates Protein kinase C (PKC) which has been shown to be involved in memory function .

Mode of Action

This compound interacts with its targets through phosphorylation, a process catalyzed by various types of kinases . This phosphorylation of the alcohol functional group in serine produces this compound, which can then be incorporated into proteins during translation .

Biochemical Pathways

This compound is involved in the phosphorylated pathway of serine biosynthesis, a crucial pathway in plants . This pathway consists of three reactions catalyzed by the phosphoglycerate dehydrogenase, the this compound aminotransferase, and the this compound phosphatase . The first reaction, catalyzed by phosphoglycerate dehydrogenase, uses the glycolytic intermediate 3-phosphoglycerate . The last step, catalyzed by this compound phosphatase, is virtually irreversible .

Result of Action

The phosphorylation of serine to produce this compound results in the modification of many proteins, impacting their function . This post-translational modification can affect a wide range of biological processes, including memory function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the phosphorylated pathway of serine biosynthesis in plants is essential for light and sugar-dependent growth promotion . Additionally, this compound phosphatase is inhibited by high concentrations of serine , indicating that the compound’s action can be modulated by the presence of other molecules in its environment.

Biochemische Analyse

Biochemical Properties

Phosphoserine is involved in the phosphorylated pathway of L-serine biosynthesis . It interacts with enzymes such as this compound aminotransferase . This enzyme comes in two forms, HsPSATα and HsPSATβ, both of which can functionally rescue the deletion mutation of the Saccharomyces cerevisiae counterpart .

Cellular Effects

This compound influences cell function by supporting cellular proliferation. The expression of this compound aminotransferase mRNA and protein is up-regulated to support proliferation . The accumulation of this compound aminotransferase mRNA reaches a maximum in the S-phase of Jurkat T-cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with this compound aminotransferase. The relative enzyme activity of this compound aminotransferase-β expressed in Escherichia coli appeared to be 6.8 times higher than that of this compound aminotransferase-α .

Temporal Effects in Laboratory Settings

It is known that the levels of this compound aminotransferase mRNA and protein appear to be up-regulated to support proliferation .

Metabolic Pathways

This compound is involved in the phosphorylated pathway of L-serine biosynthesis . It interacts with enzymes such as this compound aminotransferase .

Vorbereitungsmethoden

Dexfosfoserine can be synthesized through the esterification of serine with phosphoric acid. The reaction typically involves the use of protective groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Dexfosfoserine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Dexfosfoserine kann zu verschiedenen Phosphoserin-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Dexfosfoserine in einfachere Aminosäurederivate umwandeln.

Substitution: Dexfosfoserine kann an Substitutionsreaktionen teilnehmen, bei denen die Phosphatgruppe durch andere funktionelle Gruppen ersetzt wird.

Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Dexfosfoserine ähnelt anderen Phosphoserin-Derivaten, wie zum Beispiel:

Phosphoserin: Ein weiterer Phosphorsäureester von Serin, der in ähnlichen Anwendungen eingesetzt wird.

Serinphosphat: Eine Verbindung mit ähnlichen chemischen Eigenschaften und biologischen Funktionen.

Was Dexfosfoserine auszeichnet, ist seine spezifische Wirkung auf die Gruppe III metabotroper Glutamatrezeptoren, die ihm ein einzigartiges therapeutisches Potenzial in der Neurogenese und verwandten Bereichen verleiht .

Eigenschaften

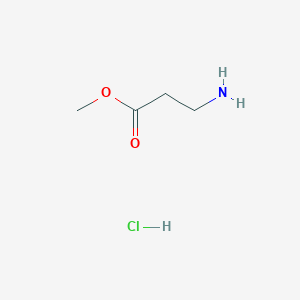

IUPAC Name |

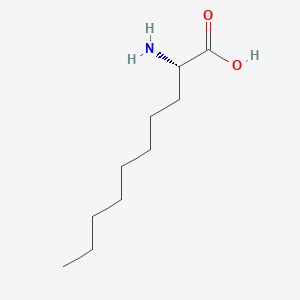

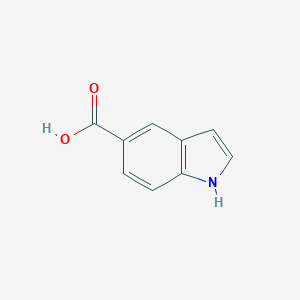

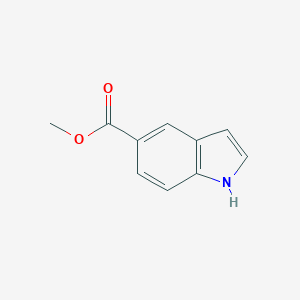

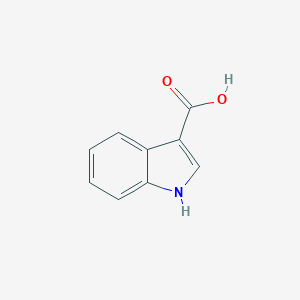

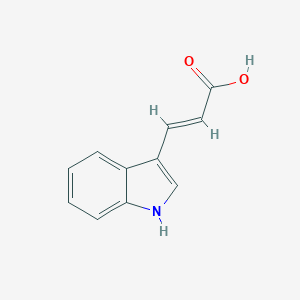

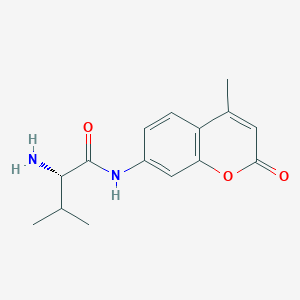

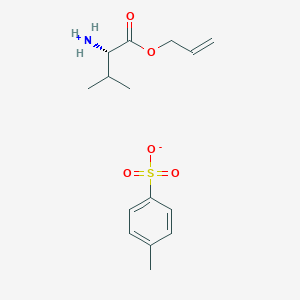

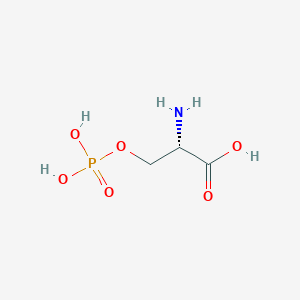

(2S)-2-amino-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQFBWGGLXLEPQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046348 | |

| Record name | Dexfosfoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

71 mg/mL | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

407-41-0 | |

| Record name | Phospho-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfosfoserine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfosfoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexfosfoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexfosfoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-phosphoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXFOSFOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI4F0K069V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 171 °C | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phosphoserine?

A1: this compound has the molecular formula C3H7NO6P and a molecular weight of 185.07 g/mol.

Q2: What spectroscopic techniques are useful for studying this compound?

A2: Researchers utilize various spectroscopic techniques to study this compound:

- 31P Nuclear Magnetic Resonance (NMR): This technique allows for the detection and quantification of this compound in complex mixtures, such as cell lysates [, ]. It's particularly useful for distinguishing this compound from other phosphoamino acids.

- 1H NMR: This method provides insights into the local environment and interactions of this compound within peptides and proteins, especially its influence on conformation and potential changes upon proteolysis [, ].

- Fourier-transform infrared (FTIR) spectroscopy: FTIR helps researchers assess the ionization state of this compound residues in proteins in solution, providing valuable information about its chemical environment and potential interactions [].

Q3: Does the presence of the phosphate group affect the stability of peptides containing this compound?

A3: Yes, the phosphate group in this compound can influence peptide stability. Research using β-hairpin peptides revealed that positioning this compound near the N-terminus or the turn region decreased stability, suggesting potential disruptive interactions, possibly with tryptophan residues []. Multiple this compound incorporations further amplified this destabilizing effect.

Q4: Can this compound be dephosphorylated?

A4: Yes, this compound can be dephosphorylated by enzymes called phosphatases. One well-studied example is This compound phosphatase (PSP), which catalyzes the removal of the phosphate group, yielding serine and inorganic phosphate [, ]. This reaction is crucial for serine biosynthesis in various organisms.

Q5: What is the role of this compound in signal transduction?

A6: this compound plays a critical role in signal transduction pathways. For instance, research shows that laminar shear stress in endothelial cells increases this compound levels on RNA Polymerase II, specifically the this compound 2 isoform []. This phosphorylation event correlates with enhanced binding of the polymerase to the endothelial nitric oxide synthase (eNOS) gene, ultimately leading to increased eNOS expression.

Q6: How does this compound contribute to the function of intrinsically disordered proteins?

A7: In intrinsically disordered proteins, such as the Ets-1 transcription factor, this compound plays a regulatory role. The disordered serine-rich region (SRR) in Ets-1 interacts with its DNA-binding domain, modulating its activity. Phosphorylation of serines within the SRR, particularly those adjacent to aromatic residues like phenylalanine, enhances this interaction and reinforces autoinhibition []. This highlights a mechanism where this compound, in synergy with neighboring residues, fine-tunes protein function.

Q7: Are there potential therapeutic applications for this compound?

A8: Research suggests potential therapeutic applications for this compound, particularly in the context of bone health. Studies have shown that incorporating this compound into calcium-phosphate bone cement enhances bone healing in animal models []. The presence of this compound appears to accelerate resorption and promote bone regeneration, making it a promising candidate for bone substitution materials.

Q8: What are the challenges associated with developing this compound-containing therapeutics?

A9: Despite its potential, developing this compound-containing therapeutics presents challenges. One significant obstacle is the inherent instability and charged nature of this compound at physiological pH, which hinders its cellular uptake []. To overcome this, researchers are exploring prodrug strategies. For example, masking this compound with biocleavable aryloxy triester phosphoramidate groups has shown promise in enhancing the delivery and efficacy of this compound-containing molecules [].

Q9: What are future directions for this compound research?

A9: Future research on this compound holds exciting possibilities:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.